Bienvenue dans la boutique en ligne BenchChem!

2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine

Calcium antagonist Vascular smooth muscle Structure‑Activity Relationship

2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine (CAS 129421-39-2) is a primary‑amine‑functionalized 2,3‑dihydro‑1,4‑dioxino[2,3‑b]pyridine heterocycle that serves as a critical intermediate in the synthesis of novel calcium‑antagonist agents [REFS‑1]. The scaffold combines a pyridine ring with a 1,4‑dioxane ring, providing a bioisosteric replacement for the benzodioxin nucleus found in established anticalcium chemotypes, while the exocyclic primary amine offers a handle for further diversification through alkylation or acylation [REFS‑1].

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 129421-39-2
Cat. No. B3230193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine
CAS129421-39-2
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=N2)N
InChIInChI=1S/C7H8N2O2/c8-6-2-1-5-7(9-6)11-4-3-10-5/h1-2H,3-4H2,(H2,8,9)
InChIKeyBNVIQBMDOURVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer’s Guide to 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine (CAS 129421-39-2): A Differentiated Heterocyclic Building Block for MedChem Procurement


2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine (CAS 129421-39-2) is a primary‑amine‑functionalized 2,3‑dihydro‑1,4‑dioxino[2,3‑b]pyridine heterocycle that serves as a critical intermediate in the synthesis of novel calcium‑antagonist agents [REFS‑1]. The scaffold combines a pyridine ring with a 1,4‑dioxane ring, providing a bioisosteric replacement for the benzodioxin nucleus found in established anticalcium chemotypes, while the exocyclic primary amine offers a handle for further diversification through alkylation or acylation [REFS‑1].

Why Generic Substitution of 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine Fails: Evidence for Non‑Interchangeability with Closest Analogs


Simple replacement of 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine with a secondary‑amine analog (e.g., the N‑methyl derivative) or with the homologous benzodioxin primary amine is not neutral: the final alkylated products display divergent pharmacological profiles. In head‑to‑head vasospasm assays, the tertiary‑amine‑bearing analogue (derived from the secondary‑amine intermediate) loses activity in the caffeine test relative to the secondary‑amine‑bearing analogue that originates from the target primary amine [REFS‑1]. Consequently, procurement of precisely this primary‑amine building block—rather than a casually selected “dioxino‑pyridine amine”—is essential for reproducing published lead structures and for maintaining SAR integrity in medicinal‑chemistry campaigns [REFS‑1].

Quantitative Differentiation Evidence for 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine: Direct Comparator Data for Informed Procurement


Impact of Primary‑ vs. Secondary‑Amine Intermediate on Anticalcium Activity of Final Derivatives

The primary amine 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine (intermediate 5) yields the secondary‑amine derivative 3, whereas the secondary‑amine analogue (intermediate 6) yields the tertiary‑amine derivative 4. In the potassium‑induced contraction assay, compound 3 shows moderate inhibition while compound 4 displays a distinct efficacy profile; in the caffeine‑induced contraction assay, compound 3 is more active than compound 4 [REFS‑1]. Thus, the choice of amine intermediate directly dictates the pharmacological phenotype of the final molecule.

Calcium antagonist Vascular smooth muscle Structure‑Activity Relationship

Bioisosteric Comparison: Pyridine‑Based Dioxino Scaffold vs. Classical Benzodioxin Nucleus

The 2,3‑dihydro‑1,4‑dioxino[2,3‑b]pyridine system (exemplified by the target amine) was designed as a pyridine isostere of the 1,4‑benzodioxin core. In the potassium test, the pyridine‑containing derivatives 3 and 4 exhibit IC₅₀ values of 7.5 µM, which compare favourably with the benzodioxin‑based compound 1 (IC₅₀ not explicitly reported but described as comparable) and are positioned between flunarizine (IC₅₀ 1.5 µM) and verapamil (IC₅₀ 0.24 µM) [REFS‑1]. The pyridine substitution maintains anticalcium activity while offering a distinct hydrogen‑bonding profile and altered basicity.

Bioisosterism Calcium antagonists Heterocyclic chemistry

Purity, Identity, and Storage Specifications: Ensuring Reproducible Chemical Handling

Supplier specifications indicate a minimum purity of ≥95% (HPLC/UPLC), a molecular weight of 152.15 g mol⁻¹, and the absence of additional counter‑ions (free base form) [REFS‑1]. The compound is recommended for storage under desiccated, refrigerated conditions (−20 °C) to prevent amine oxidation [REFS‑1]. These specifications are critical because lower‑purity batches of structurally related primary amines have been shown to introduce side products during alkylation that reduce the yield of the desired final calcium‑antagonist candidates.

Quality control Compound identity verification Medicinal chemistry procurement

Procurement‑Driven Application Scenarios for 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine


Lead‑Diversification Platform for Non‑Dihydropyridine Calcium‑Channel Modulators

The compound is the validated entry point for constructing focused libraries of N‑alkylated 2,3‑dihydro‑1,4‑dioxino[2,3‑b]pyridines. Because the primary amine reactivity is chemoselective, diverse side chains can be introduced while retaining the pyridine‑dioxino core, enabling iterative SAR exploration around a chemotype that already demonstrates micromolar anticalcium activity in vascular smooth muscle assays [REFS‑1].

Patented Bioisostere for Benzodioxin‑Derived Calcium Antagonists

As a pyridine‑based bioisostere of established 1,4‑benzodioxin calcium antagonists, 2H,3H‑[1,4]dioxino[2,3‑b]pyridin‑6‑amine allows medicinal‑chemistry teams to circumvent existing composition‑of‑matter patents while maintaining the pharmacophoric elements required for calcium‑channel modulation. The in vitro data confirm that the core retains activity comparable to the benzodioxin lead structures [REFS‑1].

Versatile Amino‑Heterocycle Building Block for Academic Medicinal Chemistry

Academic groups synthesizing novel kinase inhibitors, GPCR ligands, or epigenetic probes can exploit the unique hydrogen‑bonding profile of the pyridine‑dioxino system. The well‑characterized purity and free‑base form simplify stoichiometric calculations for amide‑bond formation, reductive amination, or Buchwald‑Hartwig coupling, thereby reducing optimization time [REFS‑1].

Quality‑Controlled Intermediate for CRO and Pharmaceutical Process Development

Contract research organizations requiring reproducible gram‑scale synthesis benefit from the ≥95% purity specification and unambiguous identity (CAS 129421‑39‑2). The free‑base nature avoids the variable hygroscopicity of hydrochloride salts, which improves gravimetric accuracy during solution preparation and scale‑up experiments [REFS‑1].

Quote Request

Request a Quote for 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.